2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide
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Overview
Description
2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide is a chemical compound with a complex structure that includes chloro, hydroxy, and hydroxyimino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of a chloroacetamide derivative with a hydroxyimino compound under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The hydroxyimino group can be reduced to amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting their function. The chloro group may also participate in covalent bonding with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-hydroxyacetamide: A simpler analogue with similar functional groups but lacking the hydroxyimino and methylpentan moieties.
N-Hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide: Similar structure but without the chloro group.
Uniqueness
2-Chloro-N-hydroxy-N-[3-(hydroxyimino)-2-methylpentan-2-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and hydroxyimino groups allows for a diverse range of chemical transformations and interactions with biological targets.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
89587-28-0 |
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Molecular Formula |
C8H15ClN2O3 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-N-hydroxy-N-(3-hydroxyimino-2-methylpentan-2-yl)acetamide |
InChI |
InChI=1S/C8H15ClN2O3/c1-4-6(10-13)8(2,3)11(14)7(12)5-9/h13-14H,4-5H2,1-3H3 |
InChI Key |
FDUSNHMCGSJBSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C(C)(C)N(C(=O)CCl)O |
Origin of Product |
United States |
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